![molecular formula C18H28N4O2 B5549643 1-(2-amino-2-oxoethyl)-N-{2-[4-(dimethylamino)phenyl]ethyl}-4-piperidinecarboxamide](/img/structure/B5549643.png)

1-(2-amino-2-oxoethyl)-N-{2-[4-(dimethylamino)phenyl]ethyl}-4-piperidinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

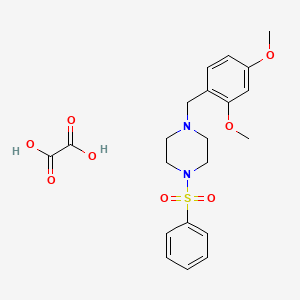

This compound belongs to a class of chemicals characterized by their piperidine structure, often synthesized for their potential biological activities. Due to its complex structure, it draws interest in various fields of chemical and pharmaceutical research.

Synthesis Analysis

The synthesis of related piperidine derivatives involves multiple steps, including condensation, reductive amination, and protection-deprotection strategies. For instance, the synthesis of closely related compounds, such as various piperazinecarboxamide derivatives, has been reported to involve condensation reactions followed by functional group modifications to enhance biological activity (Walsh et al., 1990). Similarly, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives showcasing anti-acetylcholinesterase activity involves strategic substituent placement to optimize activity (Sugimoto et al., 1990).

Molecular Structure Analysis

The molecular structure of compounds within this chemical space is critical in determining their biological activity. X-ray crystallography and molecular mechanics calculations have been used to explore the conformations of similar compounds, revealing the importance of intramolecular interactions and flexibility for interaction with biological targets (Hudson et al., 1987).

Chemical Reactions and Properties

The chemical reactivity of piperidine derivatives, including our compound of interest, often involves nucleophilic addition reactions, as well as the ability to undergo various functional group transformations that enable their diverse biological activities. The transformation of ethyl and methyl 2,4-disubstituted 5-pyrimidinecarboxylates from 2-dimethylaminomethylene-3-oxoalkanoates exemplifies the type of chemical reactions these compounds can undergo, leading to products with varied biological activities (Schenone et al., 1990).

Physical Properties Analysis

The physical properties of piperidine derivatives, such as solubility, melting points, and crystalline form, can significantly affect their pharmacokinetic profiles and, consequently, their efficacy as therapeutic agents. Studies on similar compounds have detailed these physical characteristics, highlighting the importance of crystallography in understanding compound stability and formulation potential (Rajnikant et al., 2010).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards nucleophiles or electrophiles, and stability under physiological conditions, are crucial for the biological activity of piperidine derivatives. The study on transformations of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-thioazole-5-carboxylate into 5-substituted 2-amino-4-oxo-4,5-dihydrothiazolo〔5,4-c〕pyridine-7-carboxylates showcases the nuanced chemical behaviors of such compounds (Albreht et al., 2009).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- The compound's framework is useful in the synthesis of polyamides containing nucleobases like uracil and adenine, indicating its applicability in creating polymers with potential biological activity or materials science applications. The process involves the addition of uracil and adenine to dimethyl methylenesuccinate, followed by hydrolysis and polycondensation with diamines, leading to water-soluble polyamides (Hattori & Kinoshita, 1979).

- A similar synthesis approach was used for polyamides containing theophylline and thymine, expanding the range of nucleobase-containing polymers. These polymers have a range of molecular weights and are soluble in various solvents, indicating their versatility for further applications (Hattori & Kinoshita, 1979).

- In medicinal chemistry, modifications of the chemical functionalities of related compounds, like indole-2-carboxamides, have shown significant impacts on their biological activities. Research into optimizing these functionalities could guide the design of compounds with enhanced performance for specific biomedical applications (Khurana et al., 2014).

Biological Activity

- The structure is associated with derivatives showing potent biological activities, such as anti-inflammatory and antimicrobial effects. For instance, certain derivatives of related compounds have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities, showing promise in therapeutic applications (Ahmed, 2017).

- Another study synthesized and tested N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives for antiallergy activity, underscoring the potential of such compounds in developing new antiallergic medications (Walsh et al., 1990).

Eigenschaften

IUPAC Name |

1-(2-amino-2-oxoethyl)-N-[2-[4-(dimethylamino)phenyl]ethyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N4O2/c1-21(2)16-5-3-14(4-6-16)7-10-20-18(24)15-8-11-22(12-9-15)13-17(19)23/h3-6,15H,7-13H2,1-2H3,(H2,19,23)(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRHSSQGNLJDDJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNC(=O)C2CCN(CC2)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-chlorobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5549566.png)

![4-{[(3-bromophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5549567.png)

![(4aS*,7aR*)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5549575.png)

![4-{[4-(methylthio)benzylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5549578.png)

![N-[2-(3-chlorophenyl)ethyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5549593.png)

![3-[(ethylamino)sulfonyl]-4-methoxy-N-(2-pyridinylmethyl)benzamide](/img/structure/B5549598.png)

![1-(2-chlorophenyl)-2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethanol](/img/structure/B5549613.png)

![N-{3-[(3R*,4R*)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]-3-oxopropyl}-N-methylmethanesulfonamide](/img/structure/B5549617.png)

![4-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5549624.png)

![2-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5549635.png)

![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]chromane-3-carboxamide](/img/structure/B5549656.png)